NG-Hydroxy-L-arginine, Monoacetate Salt is a stable intermediate metabolite in the enzymatic conversion of L-arginine to nitric oxide (NO) by nitric oxide synthase (NOS). [, , , , ] It is a chiral molecule, existing in both L- and D-isoforms, with the L-isoform being the biologically active form. [, , , ] This compound plays a crucial role in understanding the regulation of NO biosynthesis and its impact on various physiological processes, including vasodilation, neurotransmission, and immune response. [, , , , , , , ]
This compound is derived from L-arginine through enzymatic processes facilitated by nitric oxide synthases and is commonly utilized in research settings to study nitric oxide pathways and arginase inhibition.
The synthesis of NG-Hydroxy-L-arginine, Monoacetate Salt primarily involves the hydroxylation of L-arginine. The key steps are as follows:
The molecular structure of NG-Hydroxy-L-arginine, Monoacetate Salt features:
The structure can be represented as follows:
This structure allows for interactions with both nitric oxide synthase and arginase, contributing to its biological activity .
NG-Hydroxy-L-arginine, Monoacetate Salt participates in various chemical reactions:
The primary products from oxidation reactions include nitric oxide and citrulline, which are essential for vascular function and signaling pathways.
The mechanism of action for NG-Hydroxy-L-arginine, Monoacetate Salt involves its role as an intermediate in nitric oxide synthesis:
The purity level is typically ≥98% as determined by high-performance liquid chromatography (HPLC), ensuring its suitability for research applications.
NG-Hydroxy-L-arginine, Monoacetate Salt has several scientific applications:
NG-Hydroxy-L-arginine (NOHA), typically stabilized as its monoacetate salt (C₆H₁₄N₄O₃·C₂H₄O₂; MW 250.25), is the obligate intermediate in the conversion of L-arginine to nitric oxide (NO) by nitric oxide synthase (NOS) isoforms. Constitutive NOS (cNOS), including endothelial (eNOS) and neuronal (nNOS) forms, catalyzes the NADPH-dependent hydroxylation of the guanidino nitrogen of L-arginine, yielding NOHA as a stable product [1] [3] [8]. This two-step oxidation process involves:
Inducible NOS (iNOS) in macrophages also generates NOHA during immune responses, though its high-output NO production alters NOHA’s metabolic fate compared to cNOS [9]. The reaction exhibits strict stereospecificity for the L-arginine enantiomer, and the monoacetate salt enhances NOHA’s water solubility (1 mg/mL) for experimental use [1] [8].
Table 1: NOS Isoforms Involved in NOHA Synthesis
NOS Isoform | Primary Location | NOHA Production Rate | Regulation |
---|---|---|---|
eNOS (cNOS) | Endothelial cells | Basal, calcium-dependent | Constitutive, activated by Ca²⁺/calmodulin |
nNOS (cNOS) | Neuronal tissue | Burst kinetics | Constitutive, neurohormonal signals |
iNOS | Macrophages | Sustained high-output | Inducible (LPS/cytokines) |
Beyond NOS pathways, cytochrome P450 (CYP) enzymes provide an alternative oxidative route for NOHA metabolism. Hepatic CYP isoforms (particularly CYP3A subfamily) catalyze NOHA oxidation to NO and citrulline using NADPH and O₂, achieving turnover rates of ~1.5 min⁻¹ [1] [5] [10]. Key distinctions from NOS catalysis include:
Table 2: Comparative NO Generation from NOHA
Property | NOS Pathway | Cytochrome P450 Pathway |
---|---|---|
Primary Catalysts | eNOS, nNOS, iNOS | CYP3A, CYP2C, CYP2D subfamilies |
Key Cofactors | NADPH, BH₄, FAD, FMN | NADPH, O₂, heme iron |
Inhibition Profile | Nᴳ-Methyl-L-arginine | Miconazole, CO, troleandomycin |
Turnover Rate (min⁻¹) | 15–60 (iNOS-dependent) | ~1.5 (CYP3A) |
Subcellular localization and inducible responses dictate NOHA’s fate across cell types:
Both steps of NOHA biosynthesis and metabolism are strictly dependent on NADPH and molecular oxygen:
Table 3: Cofactor Requirements in NOHA-Related Pathways
Reaction | NADPH Consumed | O₂ Consumed | Key Products |
---|---|---|---|
L-Arg → NOHA (via NOS) | 1.0 | 1.0 | NOHA, NADP⁺, H₂O |
NOHA → NO + Citrulline (via NOS) | 0.5 | 1.0 | NO, citrulline, NADP⁺ |
NOHA → NO + Citrulline (via CYP) | 1.0 | 1.0 | NO, citrulline, NADP⁺ |
Arginase Hydrolysis of L-Arg | None | None | Ornithine, urea |
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1